N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine
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Overview
Description
N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a phenyl group, a methylthio group, and two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylthio)-6-phenyl-1,3,5-triazine-2-amine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical transformations under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced to a dihydrotriazine derivative using reducing agents like sodium borohydride.
Substitution: The dimethylamine groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 25-30°C.
Reduction: Sodium borohydride, ethanol as solvent, temperature around 0-5°C.
Substitution: Various amines or thiols, organic solvents like dichloromethane, temperature around 25-30°C.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(methylthio)-1-naphthalenamine
- N,N-Dimethyl-4-(methylthio)benzenesulfonamide
- 2,4-Disubstituted thiazoles
Uniqueness
N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.
Biological Activity
N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, notable for its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound possesses the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 95033-61-7 |
Molecular Formula | C12H14N4S |
Molecular Weight | 246.33 g/mol |
IUPAC Name | N,N-dimethyl-4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine |
InChI Key | MKMPPUUFLZRSJE-UHFFFAOYSA-N |
The compound features a triazine ring with a dimethylamino group and a methylthio group, which enhances its chemical reactivity and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism involves:
- Cell Cycle Arrest : It induces G0/G1 and G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound activates caspases involved in both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .
The efficacy of this compound was compared with standard chemotherapeutics like cisplatin. The results showed that it could induce higher levels of apoptosis in certain concentrations than cisplatin .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit lysophosphatidic acid acyltransferase (LPAAT), an enzyme involved in lipid metabolism. This inhibition can modulate cellular signaling pathways related to cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other triazine derivatives known for antibacterial and antifungal activities supports this potential .
Case Studies
Several studies have explored the biological effects of triazine derivatives similar to this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays revealed IC50 values indicating effective cytotoxicity against cancer cell lines.
- Flow Cytometry Analysis : Used to assess apoptosis and cell cycle distribution post-treatment with the compound.
- Comparative Studies : Research comparing the efficacy of N,N-Dimethyl derivatives with other triazines highlighted its superior biological activity due to the presence of methylthio and dimethylamino groups .
Properties
CAS No. |
95033-61-7 |
---|---|
Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-16(2)11-13-10(14-12(15-11)17-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
MKMPPUUFLZRSJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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